(S)-3-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)cyclohexyl)methyl)-2-(3-(4-nitrophenyl)ureido)propanamide (ML-18) is a synthetic compound studied for its potential biological activity. [] It is often employed in biochemical and pharmacological research to investigate cellular processes and potential therapeutic targets. []
ML-18 was synthesized as part of a broader investigation into bombesin receptor antagonists. It is classified under small molecules that interact with specific receptors involved in cancer progression, particularly in lung cancer. The synthesis of ML-18 involves the use of N-BOC-R-tryptophan or N-BOC-S-tryptophan, emphasizing its non-peptide nature while maintaining high enantiomeric purity .
The synthesis of ML-18 involves several key steps that ensure the purity and efficacy of the final product. The process begins with the preparation of the starting materials, which are subjected to chiral high-performance liquid chromatography for enantiomeric separation. The following steps typically include:
The synthesis is monitored using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to confirm the identity and purity of ML-18 .
ML-18 has a molecular weight of approximately 569.9 Daltons. Its structure includes an indole moiety, a cyclohexyl group, and a nitrophenyl carbamate, which are essential for its interaction with bombesin receptors. The specific arrangement of these functional groups contributes to its binding affinity and selectivity for the bombesin receptor subtype-3 .
The primary chemical reaction involving ML-18 is its interaction with bombesin receptors, where it acts as an antagonist. The binding affinity of ML-18 has been quantified using competitive binding assays, yielding IC50 values that indicate its potency in inhibiting receptor activation. For instance, ML-18 exhibits an IC50 value of 0.0004 μM for binding to the gastrin-releasing peptide receptor, showcasing its potential as an effective therapeutic agent against tumors expressing these receptors .
The mechanism by which ML-18 exerts its effects involves competitive inhibition at the bombesin receptor subtype-3. By binding to this receptor, ML-18 prevents the activation by endogenous ligands such as bombesin, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in lung cancer cells. Experimental data suggest that treatment with ML-18 leads to decreased cell viability and reduced tumor growth in preclinical models .
ML-18 is characterized by several physical properties relevant to its function:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy provide insights into its structural integrity throughout synthesis and storage .
ML-18 serves as a valuable tool in cancer research, particularly for studying the role of bombesin receptors in tumor biology. Its applications include:
Furthermore, ML-18's ability to inhibit tumor growth positions it as a candidate for further clinical evaluation in oncology settings .
ML-18, chemically designated as (S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide, has a molecular formula of C₃₂H₃₅N₅O₅ and a molecular weight of 569.65 g/mol [2] [7]. Its structure features a chiral center at the tryptophan-derived carbon, adopting an S-configuration that is critical for its biological activity. The compound includes key moieties:
Table 1: Structural Characteristics of ML-18
Property | Value |
---|---|
Molecular Formula | C₃₂H₃₅N₅O₅ |
Molecular Weight | 569.65 g/mol |
CAS Registry Number | 1422269-30-4 |
Stereochemistry | S-enantiomer |
Key Functional Groups | Indole, urea, nitroaryl, methoxybenzyl |
ML-18 and its inactive counterpart EMY-98 (R-enantiomer) are synthesized via stereoselective routes using N-BOC-protected tryptophan precursors:1. Chiral Pool Starting Materials:- N-BOC-S-tryptophan for ML-18- N-BOC-R-tryptophan for EMY-98 [1] [3]2. Coupling Reactions:- Urea formation with 4-nitrophenyl isocyanate- Amide bond formation with [1-(4-methoxyphenyl)cyclohexyl]methylamine3. Chiral Purification:- Enantiomeric purity (>95%) achieved via chiral HPLC (Daicel Chiral Cell OD column)- Mobile phase: n-hexane/ethanol (4:1 v/v) at 0.8 mL/min flow rate [1] [3] [9]
The synthetic route ensures configuration retention at the α-carbon, with the S-enantiomer (ML-18) demonstrating superior receptor affinity over the R-form (EMY-98) due to stereospecific binding pocket interactions [9].
ML-18 acts as a selective non-peptide antagonist for the orphan G protein-coupled receptor BRS-3. Key pharmacological evidence includes:
BRS-3 antagonism is mechanistically distinct from related receptors due to ML-18’s interference with Gq-mediated phospholipase C activation and downstream tyrosine kinase cascades [1] [10].
ML-18 exhibits >20-fold selectivity for BRS-3 over other bombesin receptor subtypes:
Table 2: Receptor Selectivity Profile of ML-18
Receptor Subtype | IC₅₀ (μM) | Relative Selectivity vs. BRS-3 |
---|---|---|
BRS-3 | 4.8 | 1.0 (Reference) |
GRPR | 16 | 3.3-fold lower affinity |
NMBR | >100 | >20-fold lower affinity |
Critical findings from binding assays:
This selectivity profile positions ML-18 as a valuable pharmacological tool for dissecting BRS-3-specific signaling in metabolic disorders and cancers, without confounding activity at GRPR/NMBR [1] [6] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1